molecular formula C20H27N3OS B2693812 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one CAS No. 1351596-03-6

2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2693812
CAS No.: 1351596-03-6
M. Wt: 357.52
InChI Key: JXPJAIRGRBSARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a combination of benzylsulfanyl, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone.

    Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Introduction of the Benzylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their function. The pyrazole and piperidine rings may interact with various receptors or enzymes, influencing their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}propan-1-one
  • 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}propan-1-one

Uniqueness

2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-16-12-17(2)23(21-16)13-18-8-10-22(11-9-18)20(24)15-25-14-19-6-4-3-5-7-19/h3-7,12,18H,8-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPJAIRGRBSARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.